6-Amino-5,12-naphthacenequinone
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Overview
Description
6-Amino-5,12-naphthacenequinone is an organic compound belonging to the class of naphthacenequinones. It is characterized by the presence of an amino group at the 6th position and quinone groups at the 5th and 12th positions on the naphthacene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct phenylamination of 6-Aminonaphthacenequinones, which is promoted by metal salts such as cobalt, copper, and manganese . This reaction results in the replacement of hydrogen in the peri-position with a phenylamino group.
Industrial Production Methods
Industrial production methods for 6-Amino-5,12-naphthacenequinone are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,12-naphthacenequinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of metal catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different quinone derivatives, while substitution reactions can produce a variety of amino-substituted naphthacenequinones .
Scientific Research Applications
6-Amino-5,12-naphthacenequinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Amino-5,12-naphthacenequinone involves its interaction with molecular targets and pathways. The compound’s photochromic properties are attributed to reversible photoinduced transformations, which involve the migration of hydrogen, aryl, and acyl groups . These transformations can affect the compound’s electronic structure and reactivity, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
5,12-Naphthacenequinone: Lacks the amino group at the 6th position, making it less reactive in certain substitution reactions.
6-Phenoxy-5,12-naphthacenequinone: Contains a phenoxy group instead of an amino group, leading to different chemical properties and applications.
4,11-Diaminoanthra[2,3-b]furan-5,10-dione: A heterocyclic analog with different structural features and reactivity.
Uniqueness
6-Amino-5,12-naphthacenequinone is unique due to its specific substitution pattern, which imparts distinct photochromic properties and reactivity. This makes it valuable in applications where precise control over chemical transformations is required .
Properties
IUPAC Name |
6-aminotetracene-5,12-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c19-16-11-6-2-1-5-10(11)9-14-15(16)18(21)13-8-4-3-7-12(13)17(14)20/h1-9H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCGDKBWDRCPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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